
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a naphthalene ring, a cyano group, and a phenoxyphenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester typically involves multiple steps, starting with the preparation of the naphthalenyl and phenoxyphenyl intermediates. The key steps include:
Naphthalenyl Intermediate Preparation: This involves the alkylation of naphthalene with an appropriate alkyl halide under Friedel-Crafts conditions.
Phenoxyphenyl Intermediate Preparation: This involves the reaction of phenol with a halobenzene derivative under nucleophilic aromatic substitution conditions.
Coupling Reaction: The final step involves the coupling of the naphthalenyl and phenoxyphenyl intermediates with cyanoacetic acid under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides and phenoxyphenyl oxides.
Reduction: Formation of reduced naphthalene and phenoxyphenyl derivatives.
Substitution: Formation of substituted carbamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (1-(1-naphthalenyl)ethyl)-, cyano(3-phenoxyphenyl)methyl ester can be compared with similar compounds such as:
Cypermethrin: A synthetic pyrethroid insecticide with a similar ester structure.
Deltamethrin: Another synthetic pyrethroid with a similar mode of action.
Permethrin: A widely used insecticide with structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
78445-38-2 |
|---|---|
Molekularformel |
C27H22N2O3 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] N-(1-naphthalen-1-ylethyl)carbamate |
InChI |
InChI=1S/C27H22N2O3/c1-19(24-16-8-10-20-9-5-6-15-25(20)24)29-27(30)32-26(18-28)21-11-7-14-23(17-21)31-22-12-3-2-4-13-22/h2-17,19,26H,1H3,(H,29,30) |
InChI-Schlüssel |
RHCDQANCOPLNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C#N)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



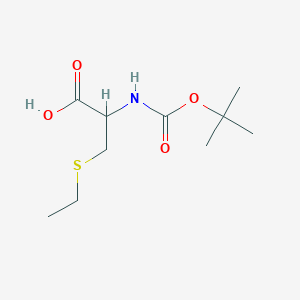
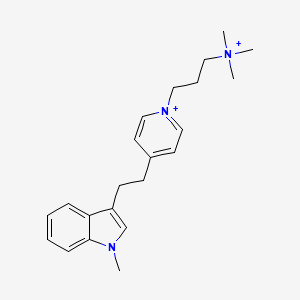
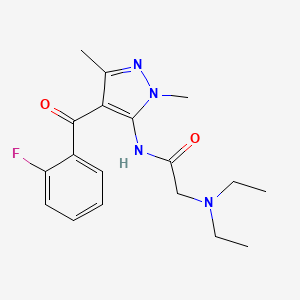
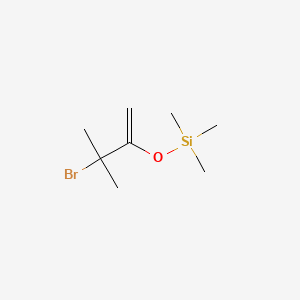
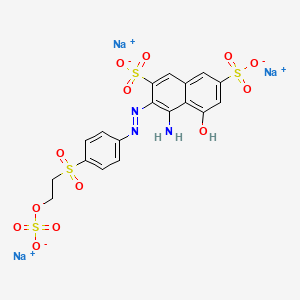
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)







